molecular formula C10H11BrClN B7937085 N-[(2-bromo-4-chlorophenyl)methyl]cyclopropanamine

N-[(2-bromo-4-chlorophenyl)methyl]cyclopropanamine

Cat. No.: B7937085
M. Wt: 260.56 g/mol
InChI Key: VWWXQHQSSXBQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-bromo-4-chlorophenyl)methyl]cyclopropanamine is an organic compound characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a benzene ring substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromo-4-chlorophenyl)methyl]cyclopropanamine typically involves the reaction of 2-bromo-4-chlorobenzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromo-4-chlorophenyl)methyl]cyclopropanamine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to remove the halogen substituents or to convert the amine group to an alkylamine.

    Substitution: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield imines or amides, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

N-[(2-bromo-4-chlorophenyl)methyl]cyclopropanamine has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound may be used in the development of bioactive molecules, such as enzyme inhibitors or receptor ligands.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-bromo-4-chlorophenyl)methyl]cyclopropanamine involves its interaction with molecular targets, such as enzymes or receptors, through binding to specific sites. The presence of the bromine and chlorine substituents on the benzene ring can influence the compound’s binding affinity and selectivity. The cyclopropane ring may also play a role in stabilizing the compound’s conformation and enhancing its biological activity.

Comparison with Similar Compounds

N-[(2-bromo-4-chlorophenyl)methyl]cyclopropanamine can be compared with other similar compounds, such as:

    N-[(2-bromo-4-fluorophenyl)methyl]cyclopropanamine: This compound has a fluorine atom instead of chlorine, which may affect its reactivity and biological properties.

    N-[(2-chloro-4-bromophenyl)methyl]cyclopropanamine: The positions of the bromine and chlorine atoms are reversed, potentially leading to different chemical and biological behaviors.

    N-[(2-bromo-4-chlorophenyl)methyl]cyclobutanamine: The cyclopropane ring is replaced with a cyclobutane ring, which can alter the compound’s steric and electronic properties.

Properties

IUPAC Name

N-[(2-bromo-4-chlorophenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClN/c11-10-5-8(12)2-1-7(10)6-13-9-3-4-9/h1-2,5,9,13H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWXQHQSSXBQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.